molecular formula C26H20N2 B1598769 Benzenamine, 4,4'-(9,10-anthracenediyl)bis- CAS No. 106704-35-2

Benzenamine, 4,4'-(9,10-anthracenediyl)bis-

Cat. No.: B1598769
CAS No.: 106704-35-2
M. Wt: 360.4 g/mol
InChI Key: ASNOFHCTUSIHOM-UHFFFAOYSA-N
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Description

Benzenamine, 4,4’-(9,10-anthracenediyl)bis- is an organic compound with the molecular formula C26H20N2. It is also known by its IUPAC name, 4-[10-(4-aminophenyl)-9-anthryl]phenylamine . This compound is characterized by the presence of two benzenamine groups attached to an anthracene core, making it a unique aromatic amine.

Properties

IUPAC Name

4-[10-(4-aminophenyl)anthracen-9-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2/c27-19-13-9-17(10-14-19)25-21-5-1-2-6-22(21)26(18-11-15-20(28)16-12-18)24-8-4-3-7-23(24)25/h1-16H,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNOFHCTUSIHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(C=C4)N)C5=CC=C(C=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389016
Record name Benzenamine, 4,4'-(9,10-anthracenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106704-35-2
Record name Benzenamine, 4,4'-(9,10-anthracenediyl)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Amination Reaction

Overview:
The most widely reported and effective method for synthesizing Benzenamine, 4,4'-(9,10-anthracenediyl)bis- involves a palladium-catalyzed cross-coupling reaction between anthracene derivatives and 4-bromoaniline.

Reaction Scheme:

  • Reactants: Anthracene (or anthracene derivative) and 4-bromoaniline
  • Catalyst: Palladium complex, commonly Pd2(dba)3 (bis(dibenzylideneacetone)palladium(0))
  • Ligand: Phosphine ligands such as Ruphos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
  • Base: Potassium phosphate (K3PO4) or similar bases
  • Solvent: Toluene or other aprotic solvents
  • Conditions: Heating under nitrogen atmosphere at approximately 110°C for 18–24 hours

Process:
The reaction mixture is degassed and purged with inert gas to avoid oxidation, then heated to promote coupling. After completion, the product is extracted with organic solvents, washed, dried, and purified by recrystallization or chromatography.

Yields and Purity:
Typical yields range from 50% to 64%, with the product isolated as a solid, often purified by column chromatography or recrystallization. The purity is confirmed by 1H NMR, 13C NMR, and HRMS analyses.

Example Data from Literature:

  • Yield: 50% to 64%
  • 1H NMR (400 MHz, CDCl3 or DMSO-d6): Multiplets and doublets consistent with aromatic protons and amine groups
  • HRMS: m/z 434.036 confirming molecular ion peak

Alternative Synthetic Route Using Copper Catalysts

While palladium catalysis is predominant, copper-catalyzed methods have also been reported for similar amination reactions, though less common for this specific compound.

Example:

  • Using copper triflate (Cu(CF3SO3)2) as catalyst in a high-boiling solvent like 1,3,5-trichlorobenzene (TCB)
  • Reaction temperature: Heating to 180°C for extended periods (e.g., 18 hours)
  • Post-reaction purification by vacuum distillation and silica gel chromatography

This method can afford the product as a white powder, with comparable yields (~50%) and similar spectroscopic characterization.

Purification Techniques

Purification is critical to obtain high-purity Benzenamine, 4,4'-(9,10-anthracenediyl)bis- suitable for research and industrial use.

  • Column Chromatography: Silica gel columns with petroleum ether/ethyl acetate mixtures (e.g., 30:1) are commonly used.
  • Recrystallization: From solvents such as chloroform/ethanol mixtures to enhance purity and crystallinity.

Summary Table of Preparation Conditions and Outcomes

Preparation Method Catalyst Base Solvent Temperature Reaction Time Yield (%) Purification Method Characterization Techniques
Palladium-catalyzed amination Pd2(dba)3 + Ruphos K3PO4 Toluene 110°C 18–24 hours 50–64 Recrystallization, Chromatography 1H NMR, 13C NMR, HRMS
Copper triflate catalysis Cu(CF3SO3)2 - 1,3,5-Trichlorobenzene 180°C 18 hours ~50 Vacuum distillation, Chromatography 1H NMR, HRMS

Research Findings and Notes

  • The palladium-catalyzed amination is favored due to milder conditions and higher selectivity.
  • The anthracene core remains intact during the reaction, preserving the compound's photophysical properties.
  • Purity and yield optimization can be achieved by adjusting ligand choice, base, and solvent.
  • The compound's dual benzenamine groups enable further functionalization, making the preparation method critical for downstream applications in organic electronics and biochemistry.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4,4’-(9,10-anthracenediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Benzenamine, 4,4'-(9,10-anthracenediyl)bis- serves as a building block for synthesizing complex organic molecules. Its structure allows for the development of various derivatives that can be used in further chemical reactions.

Biology

In biological research, this compound is utilized to study enzyme interactions and protein labeling. Its ability to bind to specific molecular targets facilitates investigations into biochemical pathways and cellular mechanisms.

Medicine

The compound is being investigated for its potential use in drug development. Its properties allow it to function as a fluorescent probe for imaging applications in medical diagnostics. The interaction with biological molecules can lead to insights into disease mechanisms and therapeutic targets.

Materials Science

Benzenamine, 4,4'-(9,10-anthracenediyl)bis- is also employed in the production of advanced materials:

  • Metal-Organic Frameworks (MOFs) : It acts as a precursor in designing MOFs with specific pore sizes and functionalities suitable for gas storage and separation.
  • Covalent Organic Frameworks (COFs) : Similar to MOFs but constructed entirely from organic components; these frameworks are explored for applications in catalysis and optoelectronics.

Case Studies

  • Fluorescent Probes : Research has demonstrated the effectiveness of Benzenamine, 4,4'-(9,10-anthracenediyl)bis- as a fluorescent probe in cellular imaging studies. Its binding affinity to specific proteins enhances the visualization of cellular processes.
  • MOF Development : A study highlighted the use of this compound in synthesizing novel MOFs that exhibit high selectivity for carbon dioxide capture from flue gas emissions. The tunable properties of the resulting frameworks make them promising candidates for environmental applications.
  • Drug Development : Preliminary investigations into the compound's interactions with cancer-related proteins have shown potential pathways for developing targeted therapies that leverage its unique binding characteristics.

Mechanism of Action

The mechanism of action of Benzenamine, 4,4’-(9,10-anthracenediyl)bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on proteins, altering their function and activity. This interaction is mediated by the aromatic rings and amine groups, which facilitate binding through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4,4’-(9,10-anthracenediyl)bis- is unique due to its dual benzenamine groups attached to an anthracene core. This structure imparts distinct electronic and photophysical properties, making it valuable in applications such as organic electronics and fluorescent probes .

Biological Activity

Benzenamine, 4,4'-(9,10-anthracenediyl)bis- (commonly referred to as BPDA), is an organic compound with the molecular formula C26H20N2. This compound has garnered attention for its unique structure and potential biological activities. This article explores its synthesis, biological applications, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C26H20N2
  • CAS Number : 106704-35-2
  • Molecular Weight : 360.4 g/mol

The structure of BPDA features two benzenamine groups connected by an anthracene moiety, which imparts distinctive electronic properties suitable for various applications in biochemistry and materials science.

Synthesis

BPDA is synthesized through palladium-catalyzed amination reactions involving anthracene and aniline derivatives. The typical reaction conditions include:

  • Reagents : Anthracene, 4-bromoaniline
  • Catalyst : Palladium
  • Base : Common bases include potassium carbonate or sodium hydroxide.

This method allows for the formation of high-purity BPDA, which can be further purified using recrystallization or chromatography techniques.

The biological activity of BPDA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The interaction typically involves:

  • Binding via Hydrogen Bonds : The amine groups in BPDA facilitate hydrogen bonding.
  • π-π Interactions : The aromatic rings enhance binding affinity to target proteins.

Research Findings

  • Antitumor Activity :
    • A study investigating anthracene derivatives found that compounds similar to BPDA exhibited significant in vitro antitumor activity against various cancer cell lines, including breast cancer and lung cancer . This suggests that BPDA may have potential as a therapeutic agent in oncology.
  • Enzyme Interaction Studies :
    • BPDA has been employed in studies focusing on enzyme interactions. Its ability to label proteins makes it a valuable tool in biochemical research for understanding enzyme mechanisms and protein dynamics.
  • Metal-Organic Frameworks (MOFs) :
    • BPDA serves as a building block for the synthesis of MOFs due to its rigid structure and functional groups. These frameworks have potential applications in gas storage, catalysis, and drug delivery systems .

Case Study 1: Antitumor Efficacy

A comprehensive study screened BPDA-like compounds against a panel of tumor types using a human tumor cloning system. Results indicated a broad spectrum of antitumor activity across multiple cancer types, with the compound showing no activity against colon cancer . This highlights the potential utility of BPDA in targeted cancer therapies.

Case Study 2: Enzyme Labeling

In biochemical assays, BPDA was utilized for protein labeling to study enzyme kinetics. The compound's fluorescent properties enabled real-time monitoring of enzyme interactions, providing insights into catalytic mechanisms .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityApplications
4,4’-(Anthracene-9,10-diyl)dibenzoic acidSimilar anthracene coreModerate antitumor effectsOrganic electronics
5,5’-(Anthracene-9,10-diyl)diisophthalic acidSimilar structureLimited studies availableMOFs
4-(10-Phenylanthracen-9-yl)benzoic acidRelated structureNot extensively studiedOrganic semiconductors

BPDA's unique dual amine structure distinguishes it from other anthracene derivatives, enhancing its applicability in both biological and materials science fields.

Q & A

Basic Research Questions

Q. What are the key structural features of Benzenamine, 4,4'-(9,10-anthracenediyl)bis-, and how do they influence its spectroscopic characterization?

  • Answer : The molecule consists of an anthracene core linked to two para-aminophenyl groups. The anthracene moiety contributes to strong π-π interactions and UV-Vis absorbance in the 300–400 nm range, while the amine groups enable hydrogen bonding and protonation-dependent fluorescence. For characterization:

  • X-ray crystallography (using SHELX programs for refinement ) can resolve the planar anthracene geometry and dihedral angles between substituents.
  • FTIR identifies N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹).
  • ¹H/¹³C NMR in DMSO-d₆ shows aromatic proton splitting (δ 6.5–8.5 ppm) and amine proton signals (δ ~5 ppm, broad) .

Q. What synthetic routes are effective for preparing Benzenamine, 4,4'-(9,10-anthracenediyl)bis- at the lab scale?

  • Answer : Common methods include:

  • Buchwald-Hartwig coupling : Anthracene-9,10-diboronic acid with 4-bromoaniline derivatives under Pd catalysis (e.g., Pd(OAc)₂, XPhos ligand) .
  • Ullmann coupling : Anthraquinone precursors reduced to anthracene, followed by coupling with iodobenzene amines using CuI/1,10-phenanthroline .
  • Purity validation : HPLC (C18 column, acetonitrile/water gradient) confirms >97% purity, as noted in lab-scale procurement data .

Advanced Research Questions

Q. How does the electronic structure of Benzenamine, 4,4'-(9,10-anthracenediyl)bis- impact its utility in optoelectronic materials?

  • Answer : The anthracene core acts as a π-conjugated bridge, enabling intramolecular charge transfer (ICT) between the electron-rich amine groups and electron-deficient anthracene. Key analyses include:

  • Time-dependent DFT (TD-DFT) : Predicts absorption/emission maxima and excited-state dynamics.
  • Fluorescence quenching studies : Solvent polarity (e.g., toluene vs. DMF) affects quantum yield (Φ) due to ICT modulation .
  • Electrochemical profiling : Cyclic voltammetry reveals HOMO/LUMO levels (−5.2 eV/−3.1 eV vs. vacuum), relevant for organic semiconductor applications .

Q. What strategies resolve contradictions in reported fluorescence quantum yields for this compound?

  • Answer : Discrepancies arise from:

  • Sample purity : Trace solvents (e.g., DMF) quench fluorescence; repurify via column chromatography (silica gel, ethyl acetate/hexane).
  • Measurement protocols : Use integrating spheres for absolute Φ values, standardized against rhodamine B .
  • Environmental factors : Oxygen scavengers (e.g., sodium ascorbate) mitigate triplet-state quenching in aqueous media .

Q. How can Benzenamine, 4,4'-(9,10-anthracenediyl)bis- be integrated into metal-organic frameworks (MOFs) for catalytic applications?

  • Answer : The amine groups act as Lewis basic sites for metal coordination. Example workflow:

  • Ligand functionalization : React with Zn(NO₃)₂·6H₂O in DMF at 120°C to form a Zn-MOF.
  • Characterization : PXRD confirms crystallinity; BET surface area analysis (~800 m²/g) indicates porosity.
  • Catalytic testing : MOFs show activity in Knoevenagel condensation (e.g., benzaldehyde + malononitrile, 90% yield in 2 h) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.